Isochromane-8-ylamine chemical properties and structure elucidation
Isochromane-8-ylamine chemical properties and structure elucidation
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Isochromane-8-ylamine
Abstract
Isochromane-8-ylamine is a heterocyclic compound featuring the isochroman scaffold, a structural motif present in numerous biologically active molecules.[1] This guide provides a comprehensive technical overview of its chemical properties, a proposed synthetic pathway, and a detailed methodology for its structural elucidation. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical chemical principles with practical, field-proven analytical workflows. We will explore the causality behind experimental choices, from spectroscopic analysis to definitive structural confirmation, providing a self-validating framework for the characterization of this and similar molecules.
Introduction: The Isochroman Scaffold and Positional Isomerism
The isochroman core, a dihydro-1H-2-benzopyran system, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] Isochromane-8-ylamine (C₉H₁₁NO) is a specific derivative where an amine group is substituted at the 8-position of the aromatic ring. This substitution is critical, as the position and nature of substituents on the isochroman moiety profoundly influence the molecule's biological and chemical properties.[4] The basicity of the primary amine group, combined with the electronic effects of the fused heterocyclic ether, makes Isochromane-8-ylamine an intriguing building block for the synthesis of novel therapeutic agents.
Physicochemical and Chemical Properties
Understanding the fundamental properties of Isochromane-8-ylamine is essential for its handling, reaction design, and application in drug discovery programs.
Physical Properties
Based on supplier data and the properties of similar aromatic amines, the expected physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1391102-05-8 | |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| Physical Form | White to Yellow Solid | |
| Purity | Typically ≥95% | |
| InChI Key | HEVXHQFCCQUZKM-UHFFFAOYSA-N |
Chemical Reactivity and Handling
The reactivity of Isochromane-8-ylamine is governed by its two primary functional groups: the aromatic primary amine and the isochroman ring system.
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Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom of the amine group makes it basic and nucleophilic. It will readily react with acids to form ammonium salts. This nucleophilicity allows it to participate in reactions such as acylation, alkylation, and the formation of Schiff bases.
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Aromatic Ring Reactivity: The amine group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (positions 7 and 5). The ether oxygen of the isochroman ring is also an ortho, para-directing group, reinforcing this activation.
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Stability and Storage: As a primary amine, Isochromane-8-ylamine is susceptible to oxidation, which can lead to discoloration. It should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light and heat to maintain its purity.
Synthesis of Isochromane-8-ylamine: A Representative Protocol
While specific literature detailing the synthesis of Isochromane-8-ylamine is sparse, a reliable route can be devised from the parent isochroman molecule based on standard organic transformations. The most logical approach involves the nitration of isochroman followed by the reduction of the resulting nitro-isochroman.
Proposed Synthetic Workflow
The following diagram outlines the two-step synthetic pathway from isochroman to Isochromane-8-ylamine.
Caption: Proposed two-step synthesis of Isochromane-8-ylamine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 8-Nitroisochroman
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add concentrated sulfuric acid.
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Addition of Isochroman: Slowly add isochroman to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
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Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the isochroman solution, maintaining the temperature at 0-5 °C. The addition rate is critical to prevent over-nitration and control the exotherm.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate (a mixture of nitro-isochroman isomers) is collected by vacuum filtration and washed with cold water until neutral.
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Purification: The crude product is purified by column chromatography on silica gel to isolate the 8-nitroisochroman isomer.
Step 2: Synthesis of Isochromane-8-ylamine
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Reaction Setup: To a solution of 8-nitroisochroman in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the nitro compound spot and the appearance of a new, more polar spot (the amine) indicates the reaction is proceeding.
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Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude Isochromane-8-ylamine.
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Purification: The crude product can be purified by column chromatography or recrystallization to afford the final product with high purity.
Structure Elucidation: A Multi-Technique Approach
Confirming the chemical structure of a synthesized compound is a cornerstone of chemical research. A combination of spectroscopic techniques provides orthogonal data points that, when taken together, unambiguously determine the molecule's connectivity and conformation.[5]
The Elucidation Workflow
The following workflow illustrates the systematic process of structure confirmation.
Caption: Integrated workflow for the structure elucidation of Isochromane-8-ylamine.
Spectroscopic Data Interpretation
The following table summarizes the predicted spectroscopic data for Isochromane-8-ylamine. This serves as a benchmark for researchers analyzing their experimental results.
| Technique | Predicted Data and Interpretation |
| ¹H NMR | Aromatic Region (δ 6.5-7.2 ppm): Three protons exhibiting complex coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. The electron-donating amine group will shift these protons upfield relative to the unsubstituted isochroman. Benzylic Methylene (δ ~4.7 ppm): A singlet or a pair of doublets (if diastereotopic) for the two protons at C1 (-O-CH₂-Ar). Aliphatic Methylene (δ ~3.9 ppm): A triplet for the two protons at C3 (-CH₂-O-). Aliphatic Methylene (δ ~2.8 ppm): A triplet for the two protons at C4 (-Ar-CH₂-). Amine Protons (δ ~3.5-4.5 ppm): A broad singlet for the two NH₂ protons; this signal will disappear upon D₂O exchange. |
| ¹³C NMR | Aromatic Carbons (δ 110-150 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the amine group (C8) will be significantly shielded. Benzylic Carbon (δ ~68 ppm): Signal for C1. Aliphatic Carbons (δ ~65 ppm and ~28 ppm): Signals for C3 and C4, respectively. |
| Mass Spec. (HRMS) | Molecular Ion ([M+H]⁺): A high-resolution mass measurement confirming the elemental composition C₉H₁₂NO⁺ (m/z 150.0913). Fragmentation: Key fragments would arise from the loss of the amine group or cleavage of the heterocyclic ring, providing further structural evidence.[6] |
| IR Spectroscopy | N-H Stretch (3300-3500 cm⁻¹): A characteristic pair of peaks for the primary amine. C-O Stretch (1200-1260 cm⁻¹): A strong absorption for the aryl alkyl ether. Aromatic C-H Stretch (>3000 cm⁻¹): Signals confirming the aromatic ring. Aromatic C=C Bending (1450-1600 cm⁻¹): Multiple bands in the fingerprint region. |
X-ray Crystallography: The Definitive Proof
For absolute structural confirmation, single-crystal X-ray diffraction is the gold standard.[7] If a suitable single crystal of Isochromane-8-ylamine can be grown, this technique provides precise coordinates of every atom in the molecule. This allows for the unambiguous determination of bond lengths, bond angles, and the conformation of the heterocyclic ring, which typically adopts a half-chair conformation in isochroman derivatives.[4][8]
Potential Applications in Drug Discovery
Given the established biological activities of the isochroman scaffold, Isochromane-8-ylamine represents a valuable starting point for medicinal chemistry campaigns.[1][3] The primary amine at the 8-position serves as a versatile chemical handle for the synthesis of a library of derivatives. For example, acylation or sulfonylation of the amine could lead to compounds with altered solubility, polarity, and biological target affinity. These new analogues could be screened for a variety of activities, including but not limited to:
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Anticancer Agents: Many isochroman derivatives show potent cytotoxic activity against cancer cell lines.[1]
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Antimicrobial Agents: The scaffold is present in compounds with antibacterial and antifungal properties.[1]
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CNS Agents: Certain derivatives have been explored for their effects on the central nervous system.[2]
The structure-activity relationship (SAR) of these novel compounds can then be explored to optimize potency and selectivity for a desired biological target.[3]
Conclusion
Isochromane-8-ylamine is a strategically important heterocyclic amine with significant potential as a building block in drug discovery and materials science. This guide has provided a detailed framework for its synthesis and a robust, multi-faceted workflow for its structural elucidation. By integrating established chemical principles with modern analytical techniques, researchers can confidently synthesize and characterize this molecule, paving the way for the exploration of its full therapeutic and chemical potential. The causality-driven approach to protocol design and data interpretation presented herein serves as a reliable model for the investigation of novel chemical entities.
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